N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide

Kinase inhibition Regioisomeric selectivity SAR

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide is the 4-carboxamide (isonicotinamide) regioisomer in a matched-pair series that includes nicotinamide and picolinamide analogs. Its defined (1r,4r) stereochemistry and drug-like scaffold (MW <300, tPSA ~67 Ų) make it a critical tool for SAR-driven kinase inhibitor optimization. Public kinase profiling data are absent; therefore, broad-panel selectivity screening and head-to-head regioisomer comparisons are the most scientifically justified first uses. Procure now to generate foundational datasets and identify primary targets before committing to lead optimization.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034450-40-1
Cat. No. B2572982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide
CAS2034450-40-1
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=CC=CC=N3
InChIInChI=1S/C17H19N3O2/c21-17(13-8-11-18-12-9-13)20-14-4-6-15(7-5-14)22-16-3-1-2-10-19-16/h1-3,8-12,14-15H,4-7H2,(H,20,21)
InChIKeyRGGPRNHBOISURO-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide (CAS 2034450-40-1) – Chemical Identity and Procurement Baseline


N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide (CAS 2034450-40-1) is a synthetic small molecule belonging to the pyridyl isonicotinamide class [1]. Its structure comprises an isonicotinamide (pyridine-4-carboxamide) core linked via an amide bond to a trans-4-(pyridin-2-yloxy)cyclohexylamine moiety, with defined (1r,4r) stereochemistry. The compound has a molecular formula of C₁₇H₁₉N₃O₂ and a molecular weight of approximately 297.35 g/mol . It is catalogued by several chemical vendors as a research-grade compound (typical purity ≥95%) and has been assigned the vendor catalogue number EVT-2710056 . The pyridyl isonicotinamide scaffold is known in the patent literature as a kinase inhibitor chemotype, most notably claimed in WO 2016/038581 as inhibitors of RAF kinase [2]. However, at the time of this analysis, no peer-reviewed primary research articles or comprehensive pharmacological datasets specifically characterizing N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide were identified in the public domain.

Why N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide Cannot Be Assumed Interchangeable with Class Analogs


The pyridyl isonicotinamide chemotype encompasses a structurally diverse family with activity against multiple kinase targets including RAF, GSK-3, and CDK family members [1]. Within this class, subtle structural variations—such as the regioisomeric position of the carboxamide on the pyridine ring (nicotinamide vs. isonicotinamide), the nature of the cyclohexyl substitution, and the stereochemistry at the cyclohexyl ring—can profoundly alter target selectivity, potency, and physicochemical properties [2]. For instance, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide (a 3-carboxamide regioisomer) and N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide (a 2-carboxamide regioisomer) share the same core scaffold but differ in the position of the amide linkage, which is expected to modulate hydrogen-bonding geometry, kinase binding mode, and ADME profile . Therefore, procurement decisions cannot rely on class-level assumptions; compound-specific data are required to justify selection over closely related analogs. The evidence gaps documented in Section 3 underscore the critical need for prospective head-to-head profiling before committing to this specific compound for target-focused research campaigns.

Quantitative Differentiation Evidence for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide – Procurement-Relevant Head-to-Head Data


Absence of Publicly Available Head-to-Head Potency Data Against Closest Regioisomeric Analogs

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases (through April 2026) yielded no peer-reviewed study, patent example, or curated database entry containing quantitative biochemical IC₅₀, Kd, or cellular EC₅₀ data for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide against any defined molecular target [1]. In the absence of such data, no direct head-to-head or cross-study comparison with its closest analogs—N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide (3-carboxamide regioisomer) and N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide (2-carboxamide regioisomer)—can be performed . This evidence gap means that any claim of differential potency, selectivity, or target engagement relative to these structurally proximal compounds cannot be substantiated from public sources at the time of this analysis.

Kinase inhibition Regioisomeric selectivity SAR

Lack of Comparative Selectivity Profiling Across Kinase Families

No kinome-wide selectivity profiling data (e.g., KINOMEscan, Eurofins kinase panel) for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide were identified in the public domain [1]. While the broader pyridyl isonicotinamide class has been reported to yield selective inhibitors—for example, isonicotinamide derivatives have been optimized as highly selective GSK-3 inhibitors with >100-fold selectivity over closely related kinases [2]—the selectivity profile of this specific compound cannot be inferred from class-level data. The regioisomeric position of the carboxamide (4-pyridyl in isonicotinamide vs. 3-pyridyl in nicotinamide) has been shown in related chemotypes to influence kinase binding mode and selectivity [3], meaning that the isonicotinamide and nicotinamide analogs may exhibit divergent off-target profiles despite their structural similarity.

Kinase selectivity Off-target screening Polypharmacology

Absence of Comparative Cellular Antiproliferative or Functional Activity Data

No peer-reviewed studies report cellular IC₅₀, GI₅₀, or functional assay data for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide in any cancer or normal cell line [1]. While certain vendor product descriptions make undefined references to CDK6 inhibition and antiproliferative activity against cancer cell lines, these statements are not accompanied by quantitative data, specific cell line identifiers, or experimental conditions that would permit cross-study comparison . In the absence of such data, the compound cannot be quantitatively differentiated from its regioisomeric analogs (nicotinamide and picolinamide variants) in terms of cellular potency, therapeutic window, or cell-type selectivity.

Antiproliferative activity Cancer cell lines Cellular pharmacology

Physicochemical and DMPK Property Gap Relative to Drug-Like Isonicotinamide Benchmarks

The calculated physicochemical properties of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide (MW 297.35, CLogP ~2.5-3.0 estimated, tPSA ~67 Ų, 2 H-bond donors, 5 H-bond acceptors) suggest compliance with Lipinski's Rule of Five, consistent with the isonicotinamide class [1]. However, no experimental solubility, permeability (PAMPA or Caco-2), metabolic stability (microsomal or hepatocyte), plasma protein binding, or in vivo pharmacokinetic data are available in public repositories for this specific compound [2]. This contrasts with optimized isonicotinamide GSK-3 inhibitors, for which brain penetration (B/P ratio), oral bioavailability (%F), and half-life data have been published, enabling structure-property relationship (SPR) analysis [3]. The absence of DMPK data precludes quantitative comparison and means that procurement for in vivo studies carries unquantified pharmacokinetic risk.

DMPK Physicochemical properties Drug-likeness

Recommended Research Application Scenarios for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide Based on Current Evidence


Exploratory Kinase Selectivity Profiling in the Absence of Published Data

Given the complete absence of kinase inhibition data for this compound [1], the most immediate and scientifically justified application is broad-panel kinase selectivity profiling (e.g., KINOMEscan or equivalent). The isonicotinamide scaffold is known to engage the ATP-binding pocket of multiple kinases including RAF, GSK-3, and potentially CDK family members [2]. Profiling this compound at 1–10 µM across a panel of 400+ kinases would generate the foundational dataset needed to position it relative to its regioisomeric analogs and to identify its primary target(s). This scenario is appropriate for academic screening laboratories and early-stage drug discovery groups building structure-activity relationship (SAR) tables for pyridyl isonicotinamide libraries.

Regioisomeric SAR Comparator in Medicinal Chemistry Optimization Programs

This compound serves a defined role as the 4-carboxamide (isonicotinamide) regioisomer in a matched-pair analysis alongside its 3-carboxamide (nicotinamide) and 2-carboxamide (picolinamide) counterparts [1]. Medicinal chemistry teams engaged in kinase inhibitor optimization can procure all three regioisomers and subject them to parallel biochemical and cellular profiling to elucidate the impact of carboxamide position on target potency, selectivity, and cellular activity. This matched-pair approach generates internally consistent data that can guide the design of subsequent focused libraries, even in the absence of pre-existing public data.

Chemical Probe Development with Prospective DMPK Characterization

For research groups developing chemical probes for target validation, this compound's calculated drug-like properties (MW <300, tPSA ~67 Ų, RotB ≤5) [1] make it a candidate for prospective DMPK characterization. Recommended assays include kinetic solubility (PBS, pH 7.4), PAMPA or Caco-2 permeability, microsomal metabolic stability (human and mouse), and CYP450 inhibition profiling. The resulting data would address the critical DMPK evidence gap identified in Section 3 and enable go/no-go decisions for in vivo studies [2].

Negative Control or Inactive Analog for Pharmacological Studies (If Confirmed Inactive)

Should broad-panel profiling reveal that this compound lacks significant activity against the kinase targets of interest (e.g., IC₅₀ >10 µM), it could serve as a structurally matched negative control for biological experiments involving more potent pyridyl isonicotinamide analogs [1]. The close structural similarity to active analogs, combined with confirmed inactivity, would make it a valuable tool for excluding non-specific effects arising from the pyridyl-cyclohexyl scaffold itself. This application is contingent on the generation of confirmatory inactivity data.

Quote Request

Request a Quote for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.